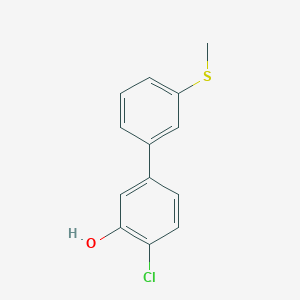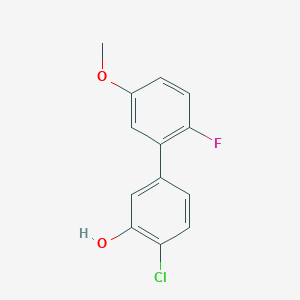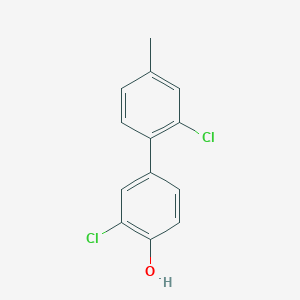
3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% (3C5C2C4MPP) is a phenol derivative with a wide range of applications in the chemical and pharmaceutical industries. It is an important intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 3C5C2C4MPP has been extensively studied and its properties are well-known.
Scientific Research Applications
3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent in chromatography. It is also used to study the properties of other compounds and to develop new pharmaceuticals. In addition, 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% has been used in the synthesis of a variety of organic compounds, including polymers, surfactants, and dyes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% is not well-understood. However, it is known that it is a strong acid and can act as a proton donor in certain reactions. It is also known to act as a Lewis acid, which means it can accept an electron pair from a Lewis base. In addition, 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% is known to be a weak base, which means it can donate an electron pair to a Lewis acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% are not well-understood. However, it has been shown to have some antibacterial activity and has been used as an antifungal agent. In addition, 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% has been shown to have some anti-inflammatory activity and has been used in the treatment of certain skin diseases.
Advantages and Limitations for Lab Experiments
3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, has a low toxicity, and is relatively inexpensive. In addition, it is soluble in a variety of organic solvents and can be used in a variety of reactions. However, 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% can be difficult to handle due to its corrosive nature and can react with certain compounds, making it unsuitable for some experiments.
Future Directions
There are a number of potential future directions for 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95%. It could be used in the development of new pharmaceuticals, as an additive in food and cosmetics, and as a catalyst in chemical reactions. In addition, it could be used in the synthesis of new organic compounds, such as polymers, surfactants, and dyes. Finally, 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% could be further studied to better understand its biochemical and physiological effects.
Synthesis Methods
3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alcohol and an alkyl halide. The alcohol and alkyl halide react to form an ether, which is then hydrolyzed to form the desired product. Another common method is the Friedel-Crafts acylation reaction, which involves the reaction of an aromatic compound and an acid chloride. This reaction can be used to synthesize 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% from an aromatic compound and an acid chloride.
properties
IUPAC Name |
3-chloro-5-(2-chloro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-2-3-12(13(15)4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPHDRCHHOEUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685996 |
Source


|
| Record name | 2',5-Dichloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-chloro-4-methylphenyl)phenol | |
CAS RN |
1261920-59-5 |
Source


|
| Record name | 2',5-Dichloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














